molecular formula C11H12O5 B8009145 3-(4-(Carboxymethoxy)phenyl)propanoic acid

3-(4-(Carboxymethoxy)phenyl)propanoic acid

Cat. No.: B8009145
M. Wt: 224.21 g/mol
InChI Key: AKIGVZYXCBBOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Carboxymethoxy)phenyl)propanoic acid is an organic compound with the molecular formula C11H12O5. It is characterized by a phenyl ring substituted with a carboxymethoxy group and a propanoic acid chain.

Preparation Methods

The synthesis of 3-(4-(Carboxymethoxy)phenyl)propanoic acid can be achieved through several routes. One common method involves the hydrothermal reaction of flexible this compound with different pyridyl-containing ligands such as 1,3-bis(4-pyridyl)propane or 4,4′-bipyridine . These reactions are typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-(Carboxymethoxy)phenyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-(Carboxymethoxy)phenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Carboxymethoxy)phenyl)propanoic acid involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These interactions can influence the electronic and structural properties of the resulting materials, leading to unique luminescent and magnetic behaviors . The specific pathways and targets depend on the context of its application, whether in catalysis, material science, or biological systems.

Comparison with Similar Compounds

3-(4-(Carboxymethoxy)phenyl)propanoic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

3-[4-(carboxymethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-10(13)6-3-8-1-4-9(5-2-8)16-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIGVZYXCBBOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Carboxymethoxy)phenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-(Carboxymethoxy)phenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-(Carboxymethoxy)phenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-(Carboxymethoxy)phenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-(Carboxymethoxy)phenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-(Carboxymethoxy)phenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.